molecular formula C22H25NO4 B6342769 (R)-Fmoc-2-amino-3-ethyl-pentanoic acid CAS No. 1310680-36-4

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid

Cat. No.: B6342769
CAS No.: 1310680-36-4
M. Wt: 367.4 g/mol
InChI Key: SHDUOAKEZPAHOK-HXUWFJFHSA-N
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Description

®-Fmoc-2-amino-3-ethyl-pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in solid-phase peptide synthesis (SPPS). This protecting group is advantageous because it can be removed under mild basic conditions, making it suitable for iterative cycles of peptide elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3-ethyl-pentanoic acid typically involves the protection of the amino group of 2-amino-3-ethyl-pentanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-Fmoc-2-amino-3-ethyl-pentanoic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-2-amino-3-ethyl-pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.

    Substitution: Reactions involving the substitution of functional groups on the side chain.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.

    Substitution: Various nucleophiles under appropriate conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as intermediates in the synthesis process.

Scientific Research Applications

®-Fmoc-2-amino-3-ethyl-pentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: For the synthesis of therapeutic peptides and peptidomimetics.

    Industry: In the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-ethyl-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    ®-Fmoc-2-amino-3-methyl-pentanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    ®-Fmoc-2-amino-3-isopropyl-pentanoic acid: Features an isopropyl group on the side chain.

    ®-Fmoc-2-amino-3-benzyl-pentanoic acid: Contains a benzyl group on the side chain.

Uniqueness

®-Fmoc-2-amino-3-ethyl-pentanoic acid is unique due to its specific side chain structure, which can impart distinct properties to the peptides synthesized from it. The ethyl group can influence the hydrophobicity and steric interactions within the peptide, affecting its overall conformation and biological activity.

Properties

IUPAC Name

(2R)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDUOAKEZPAHOK-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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